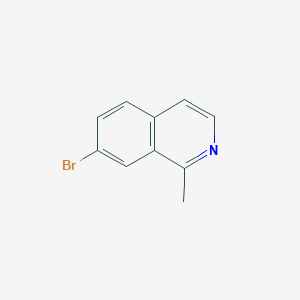

7-Bromo-1-methylisoquinoline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-bromo-1-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-10-6-9(11)3-2-8(10)4-5-12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTYGDXVFUUOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416713-61-5 | |

| Record name | Isoquinoline, 7-bromo-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416713-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for 7 Bromo 1 Methylisoquinoline and Its Analogs

Strategic Approaches to Isoquinoline (B145761) Core Synthesis Relevant to 7-Bromo-1-methylisoquinoline

The construction of the fundamental isoquinoline framework is a critical first step in the synthesis of many of its derivatives, including this compound. Over the years, several classical methods have been refined and new, more efficient techniques have been developed.

Modern Adaptations of Classical Cyclization Reactions

Classical reactions like the Bischler-Napieralski and Pictet-Spengler reactions remain central to isoquinoline synthesis, albeit with modern modifications to improve yield, selectivity, and substrate scope. whiterose.ac.ukwikipedia.orgnrochemistry.comnumberanalytics.com

The Bischler-Napieralski reaction involves the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent to form 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines. wikipedia.orgnrochemistry.comorganic-chemistry.org Modern iterations of this reaction employ a variety of condensing agents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and triflic anhydride (B1165640) (Tf₂O) to facilitate the cyclization under milder conditions. wikipedia.orgnrochemistry.com The reaction is particularly effective for arenes bearing electron-donating groups. nrochemistry.com

The Pictet-Spengler reaction offers another powerful route, converting a β-arylethylamine and an aldehyde or ketone into a tetrahydroisoquinoline using an acid catalyst. jk-sci.com This reaction can be advantageous as it often proceeds under mild conditions, including physiological pH, especially when the aromatic ring is activated by electron-donating substituents. jk-sci.com The resulting tetrahydroisoquinoline can be subsequently aromatized to the desired isoquinoline. Recent advancements have focused on the use of new catalysts, including Lewis acids and organocatalysts, to enhance the efficiency and enantioselectivity of the reaction. numberanalytics.com

Metal-Catalyzed Cross-Coupling Reactions in Isoquinoline Synthesis

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, including isoquinolines. eie.grwiley-vch.denih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wiley-vch.de Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are particularly prominent. eie.grwiley-vch.de These methods typically involve the coupling of an organometallic reagent with an organic halide. wiley-vch.de For isoquinoline synthesis, this can involve building the ring system through strategic bond formations or functionalizing a pre-existing isoquinoline core.

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis and functionalization of heterocyclic compounds. whiterose.ac.ukresearchgate.net This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. nih.gov Rhodium-catalyzed C-H activation/annulation cascades have proven particularly effective for the synthesis of polysubstituted isoquinolines from simple aryl imine derivatives and alkynes. whiterose.ac.uk This methodology can tolerate a wide range of functional groups and offers a direct route to complex isoquinoline structures. hbni.ac.in For instance, the rhodium-catalyzed reaction of N-(pivaloyloxy)benzamide derivatives can lead to 3,4-unsubstituted isoquinolones. whiterose.ac.uk

Direct Synthesis of this compound

The direct synthesis of this compound can be approached in two primary ways: by introducing the bromine atom onto a pre-formed 1-methylisoquinoline (B155361) scaffold or by constructing the isoquinoline ring from a pre-brominated precursor.

Bromination of 1-Methylisoquinoline Precursors

The direct bromination of 1-methylisoquinoline can be challenging due to the potential for reaction at multiple positions on the isoquinoline ring. Electrophilic bromination of the isoquinoline system, which is relatively electron-poor, can be difficult and may require catalysts. google.com The use of brominating agents like N-bromosuccinimide (NBS) is a common strategy. smolecule.comevitachem.com For example, the reaction of 1-methylisoquinoline with NBS can lead to the formation of brominated derivatives. However, achieving high regioselectivity for the 7-position can be difficult and may result in a mixture of isomers. whiterose.ac.uksmolecule.com In one reported synthesis, the reaction of (E)-1-(3-bromophenyl)ethanone O-acetyl oxime resulted in an inseparable mixture of 5-bromo-1-methylisoquinoline (B1527716) and this compound. whiterose.ac.uk

| Starting Material | Brominating Agent | Product(s) | Notes |

| 1-methylisoquinoline | N-Bromosuccinimide (NBS) | Mixture of brominated isomers | Regioselectivity can be an issue. |

| (E)-1-(3-bromophenyl)ethanone O-acetyl oxime | - | 5-bromo-1-methylisoquinoline and this compound | Inseparable mixture of regioisomers formed. whiterose.ac.uk |

Stepwise Construction with Pre-brominated Intermediates

A more controlled approach to the synthesis of this compound involves the use of starting materials that already contain a bromine atom at the desired position. This strategy ensures the correct regiochemistry of the final product. A common method is the Pictet–Spengler reaction, where a substituted phenethylamine (B48288) is condensed with an aldehyde. For the synthesis of a 7-bromo substituted isoquinoline, a 3-bromophenethylamine (B1277633) derivative would be a key starting material. This can be prepared from 3-bromophenylacetonitrile (B52883) via catalytic hydrogenation. The subsequent cyclization reaction would then lead to the formation of the 7-bromo-substituted isoquinoline ring system.

Another powerful method is the Bischler-Napieralski reaction, which can be used to synthesize 1-methylisoquinoline derivatives. researchgate.net In a relevant example, the POCl₃-promoted Bischler-Napieralski cyclization of an appropriate N-acetyl-β-phenethylamine derivative afforded a 1-methylisoquinoline in high yield. researchgate.net By starting with a suitably brominated phenethylamine, this method can be adapted to produce this compound.

| Synthetic Strategy | Key Precursor | Reaction Type | Product |

| Pictet-Spengler Reaction | 3-Bromophenethylamine derivative | Cyclization | 7-Bromo-tetrahydroisoquinoline derivative |

| Bischler-Napieralski Reaction | N-acetyl-β-(bromophenyl)ethylamine | Cyclization | 7-Bromo-1-methyl-3,4-dihydroisoquinoline |

One-Pot Synthetic Procedures for this compound

One-pot synthesis offers a streamlined approach to complex molecules by performing multiple reaction steps in a single reactor, which can enhance efficiency and reduce waste. A notable one-pot method for preparing 1-methylisoquinolines involves the C-H activation and annulation of O-acetyl ketoximes.

Specifically, the reaction of (E)-1-(3-bromophenyl)ethanone O-acetyl oxime can be used to generate this compound. google.com This process, however, typically results in a mixture of regioisomers, yielding both 5-Bromo-1-methylisoquinoline and this compound in a roughly 1:2.7 ratio. google.com The reaction proceeds through a rhodium-catalyzed C-H activation of the ketoxime, followed by cyclization. While not perfectly selective, this method provides direct access to the brominated 1-methylisoquinoline core from a readily available precursor in a single operational step.

Synthesis of Related Brominated and Methylated Isoquinoline Derivatives

The synthesis of analogs and derivatives of this compound, including its reduced and isomeric forms, is crucial for developing a broad range of chemical entities for further study.

The saturated analog, 7-Bromo-1,2,3,4-tetrahydroisoquinoline, is a key building block for various pharmaceutical agents. Several synthetic routes have been established for its preparation.

One common method involves the direct bromination of 1,2,3,4-tetrahydroisoquinoline (B50084) using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as chloroform. This electrophilic substitution reaction is straightforward but may require careful control to prevent the formation of di-substituted byproducts.

A more complex and regioselective approach involves the lithiation of 2-methylarylidene tert-butylamines. This multi-step process begins with the lithiation of a Schiff's base, followed by formylation, reductive amination in a one-pot sequence, and subsequent deprotection of the tert-butyl group to yield the final tetrahydroisoquinoline product. google.com Another strategy is the reduction of 7-bromo-3,4-dihydroisoquinoline, which can be achieved using reagents like sodium borohydride (B1222165) or through catalytic hydrogenation. chemicalbook.com

7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a lactam derivative of the isoquinoline family. While specific literature detailing its synthesis is sparse, a logical and chemically sound approach would involve the N-methylation of its precursor, 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one. This precursor is a known compound and is commercially available. chemimpex.comnih.gov The methylation of the nitrogen atom can typically be achieved using a standard methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. This two-step sequence, starting from the cyclization to form the dihydroisoquinolinone core followed by N-alkylation, represents a viable pathway to this specific derivative.

The synthesis of positional isomers is important for structure-activity relationship studies.

5-Bromo-1-methylisoquinoline : This isomer is often co-synthesized with this compound when using (E)-1-(3-bromophenyl)ethanone O-acetyl oxime as a starting material. google.com Direct bromination of isoquinoline itself can also lead to a mixture of brominated products, including the 5-bromo derivative, though this method often suffers from low yields and difficult separation. lab-chemicals.com

6-Bromo-3-methylisoquinoline : The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 3-methylisoquinoline (B74773). sigmaaldrich.com The reaction involves treating 3-methylisoquinoline with a brominating agent, often in the presence of a catalyst like iron(III) bromide, to facilitate the selective introduction of the bromine atom at the 6-position of the isoquinoline ring. sigmaaldrich.com

Poly-halogenated isoquinolines serve as versatile intermediates for further functionalization through differential reactivity of the halogen atoms. A straightforward synthesis of 7-Bromo-1-chloroisoquinoline has been reported. chemicalbook.com The process starts with 7-bromo-1-hydroxyisoquinoline, which is treated with phosphorus oxychloride (POCl₃). chemicalbook.com The reaction mixture is heated, and upon workup, the hydroxyl group at the 1-position is replaced by a chlorine atom, affording the desired 7-Bromo-1-chloroisoquinoline in good yield. chemicalbook.com Similarly, other poly-halogenated derivatives, such as 7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one, can be prepared by treating the corresponding dichloro-dihydroisoquinolinone with N-bromosuccinimide in concentrated sulfuric acid. chemicalbook.com

Green Chemistry and Sustainable Synthesis Approaches for this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. For isoquinoline synthesis, several sustainable strategies have been explored. While not always applied specifically to this compound, these approaches offer a blueprint for its greener production.

One promising avenue is the use of recyclable catalysts. For instance, a Ruthenium(II) complex in polyethylene (B3416737) glycol (PEG-400), a biodegradable solvent, has been used for the synthesis of 1-phenylisoquinolines. Current time information in Pasuruan, ID. This system allows for simple product extraction and catalyst reuse. Current time information in Pasuruan, ID. Heterogeneous catalysts, such as silver(I)-exchanged K10-Montmorillonite clay, have also been employed for the cyclization of iminoalkynes to form substituted isoquinolines, offering the advantage of easy separation and recyclability. google.com

Furthermore, developing catalyst-free and high-temperature-free reactions represents a significant step towards sustainability. chemimpex.com Microwave-assisted organic synthesis is another green technique that can accelerate reaction times and improve yields for the synthesis of substituted isoquinolines. rsc.org These methodologies, focused on reducing the use of hazardous reagents, minimizing waste, and improving energy efficiency, are at the forefront of modern synthetic chemistry and are applicable to the synthesis of this compound and its derivatives.

Solvent-Free and Reduced-Solvent Reaction Systems

A primary goal in green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Research into the synthesis of isoquinolines has yielded several successful approaches that operate under solvent-free or reduced-solvent conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for achieving solvent-free reactions. In the context of isoquinoline synthesis, classical methods like the Bischler-Napieralski and Pictet-Spengler reactions have been adapted to microwave conditions, often using a solid support like silica (B1680970) gel or montmorillonite (B579905) clay. tandfonline.comsciengine.comresearchgate.net This technique not only eliminates the need for a solvent but also dramatically reduces reaction times and can lead to higher product yields compared to conventional heating methods. tandfonline.com For instance, the Bischler-Napieralski cyclization of N-acetyl-β-phenethylamides to form 1-methyl-3,4-dihydroisoquinoline (B1216472) precursors can be completed in minutes under microwave irradiation without solvent, whereas traditional methods require hours in high-boiling, toxic solvents like toluene (B28343) or xylene. tandfonline.comorganic-chemistry.org

Another effective strategy involves the use of environmentally benign or recyclable solvents. Ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF6), have been successfully employed as a medium for the Bischler-Napieralski reaction. organic-chemistry.org These non-volatile solvents can facilitate high yields and product purity while being easily separated from the product and recycled for subsequent reactions. organic-chemistry.org Similarly, Polyethylene glycol (PEG-400) has been used as a biodegradable and recyclable solvent for ruthenium-catalyzed syntheses of isoquinoline derivatives, offering a greener alternative to conventional organic solvents. ajgreenchem.com Perhaps the most fundamental green solvent, water, has also been utilized. Copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives proceeds efficiently in water, providing access to isoquinolines and isoquinoline N-oxides without the need for organic solvents, ligands, or additives. rsc.orgsemanticscholar.org

Mechanochemical synthesis, which uses mechanical force (e.g., grinding) to induce chemical reactions, represents another truly solvent-free method. The synthesis of quinazolinones, a related class of N-heterocycles, has been achieved by grinding reactants with a catalytic amount of p-toluenesulfonic acid (p-TSA), demonstrating the potential of this technique for broader application in heterocycle synthesis. nih.gov

| Method | Solvent | Reaction Time | Yield | Key Advantage |

| Conventional Bischler-Napieralski | Toluene or Xylene | Several hours | Moderate | Established method |

| Microwave-Assisted (Solvent-Free) | None (on silica gel) | 2-10 minutes | Good to Excellent tandfonline.com | Drastically reduced reaction time, no solvent waste |

| Ionic Liquid System | [bmim]PF6 | 1 hour | Excellent organic-chemistry.org | Recyclable solvent, high product purity |

| Aqueous System (Cu-catalyzed) | Water | 15 hours | High semanticscholar.org | Environmentally benign, no organic solvent needed |

Environmentally Benign Reagents and Catalysts

The move towards greener synthesis also involves replacing hazardous reagents and stoichiometric activators with more benign and catalytic alternatives. Traditional isoquinoline syntheses, like the Bischler-Napieralski reaction, often rely on harsh dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), which generate significant acidic waste. organic-chemistry.org

Modern approaches favor the use of recyclable and less toxic catalysts. Heterogeneous catalysts, such as H+-exchanged montmorillonite clay, are particularly advantageous. sciengine.com This acidic clay can effectively catalyze the Pictet-Spengler reaction under solvent-free conditions and can be easily recovered by filtration and reused multiple times without a significant loss of activity. sciengine.com This simplifies product purification and minimizes waste. sciengine.com

The use of transition metal catalysts based on more abundant and less toxic metals is another key area of development. While palladium catalysts are highly effective, their cost and toxicity are concerns. As a result, copper-based catalysts have gained attention. A highly efficient method for synthesizing isoquinolines and their N-oxides involves a copper(I)-catalyzed intramolecular cyclization in water, which avoids both toxic solvents and precious metal catalysts. rsc.orgsemanticscholar.org Ruthenium catalysts, used in conjunction with a recyclable solvent like PEG-400, also provide a greener pathway for C-H/N-N bond activation to form the isoquinoline ring. ajgreenchem.com

Organocatalysis, which uses small organic molecules to catalyze reactions, offers a metal-free alternative. Brønsted acids like p-toluenesulfonic acid (p-TSA) and camphorsulfonic acid (CSA) have been used to catalyze the formation of related N-heterocycles under mild and often solvent-free conditions, reducing reliance on metal-based reagents. nih.gov

| Catalyst System | Reaction Type | Medium | Key Advantage |

| H+-Montmorillonite Clay | Pictet-Spengler | Solvent-free | Heterogeneous, recyclable, avoids corrosive acids sciengine.com |

| Ru(II)/PEG-400 | C-H/N-N Annulation | PEG-400 | Homogeneous but recyclable catalytic system ajgreenchem.com |

| Copper(I) Iodide | Intramolecular Cyclization | Water | Abundant, low-toxicity metal; green solvent rsc.orgsemanticscholar.org |

| p-Toluene Sulfonic Acid (p-TSA) | Cyclocondensation | Solvent-free (grinding) | Metal-free (organocatalyst), mild conditions nih.gov |

Atom Economy and Efficiency in Synthetic Routes

Atom economy is a central principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. dubsscdapoli.in Traditional multi-step syntheses often involve protecting groups and stoichiometric reagents that are not part of the final molecule, leading to poor atom economy and significant waste generation.

Modern synthetic strategies for isoquinolines aim to maximize atom economy through the design of cascade or tandem reactions and C-H activation methodologies. nih.gov These approaches build molecular complexity in a single step from simple precursors, minimizing the number of synthetic operations and byproducts. For example, a rhodium-catalyzed C-H activation and annulation reaction was used to synthesize a mixture of 5-bromo- and this compound directly from (E)-1-(3-bromophenyl)ethanone O-acetyl oxime. whiterose.ac.uk This type of reaction is inherently more atom-economical than a classical route that might involve synthesizing a β-phenethylamine, acylating it, and then performing a cyclodehydration, with each step generating waste.

Protocols that feature cycloaddition or annulation reactions are particularly efficient. A novel synthesis of 1-phenyl isoquinoline derivatives using a Ru(II)/PEG-400 catalyst proceeds via C-H/N-N bond functionalization, which is noted for its high atom economy. ajgreenchem.com Similarly, the copper-catalyzed synthesis of isoquinolines from 2-alkynylaryl oxime derivatives in water is described as having high atom economy, as the reaction primarily involves intramolecular rearrangement and cyclization. rsc.orgsemanticscholar.org These methods avoid the "atom-wasting" reagents common in classical syntheses, such as the phosphorus-based dehydrating agents in the Bischler-Napieralski reaction, where the reagent atoms are entirely converted into byproducts.

| Synthetic Principle | Description | Impact on Efficiency | Example Reaction Type |

| Atom Economy | Maximizes the incorporation of reactant atoms into the final product. | Reduces waste, increases efficiency. dubsscdapoli.in | Addition, Cycloaddition thieme-connect.de |

| Step Economy | Reduces the number of separate synthetic steps. | Saves time, resources, and energy; reduces cumulative waste. | Cascade/Tandem Reactions nih.gov |

| C-H Activation | Directly functionalizes C-H bonds, avoiding pre-functionalized starting materials. | High step and atom economy, simplifies starting materials. | Rhodium-catalyzed annulation whiterose.ac.uk |

Advanced Chemical Reactivity and Derivatization of 7 Bromo 1 Methylisoquinoline

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Core

The isoquinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. Substitution typically occurs on the benzene ring (carbocyclic ring) rather than the pyridine (B92270) ring (heterocyclic ring). In 7-Bromo-1-methylisoquinoline, the existing substituents—a deactivating bromo group and an activating methyl group—further influence the position of subsequent electrophilic attacks. The most probable sites for substitution are positions C5 and C8.

Further halogenation of this compound is an example of electrophilic aromatic substitution. The regioselectivity is governed by the directing effects of the existing groups. The bromine at C7 is a deactivating, ortho-, para-director, while the C1-methyl group is an activating, ortho-, para-director. Directing effects would favor substitution at C5, C6, and C8. Research on related isoquinoline systems shows that electrophilic bromination using reagents like N-bromosuccinimide (NBS) can selectively occur at the C4 position under specific dearomatization/rearomatization conditions, though direct substitution on the carbocyclic ring at C5 or C8 is more common under standard electrophilic conditions. acs.org For instance, the bromination of 6-methylisoquinoline (B1300163) proceeds via electrophilic aromatic substitution.

Nitration of the isoquinoline core typically requires strong acidic conditions (e.g., HNO₃/H₂SO₄) and favors substitution at the C5 and C8 positions. Studies on substituted 1-methylisoquinolines have demonstrated this regioselectivity. For example, the nitration of 4-bromo-1-methylisoquinoline (B35474) leads to the corresponding 5-nitro derivative. nih.govacs.org Similarly, nitration of 6,7-dimethoxy-1-methylisoquinoline (B8805874) occurs selectively at the C8 position. researchgate.net Based on these precedents, the nitration of this compound is expected to yield primarily 7-bromo-1-methyl-8-nitroisoquinoline and/or 7-bromo-1-methyl-5-nitroisoquinoline. The exact ratio of these products would depend on the specific reaction conditions, such as temperature, which can favor kinetic or thermodynamic products. Information on the direct sulfonation of this compound is limited, but the reaction is expected to follow similar principles of electrophilic aromatic substitution.

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the C7 position is a key functional handle for derivatization, primarily through palladium-catalyzed cross-coupling reactions. Direct displacement of the bromine is less common but can occur under specific conditions.

The C-Br bond at the 7-position is highly amenable to forming new carbon-carbon and carbon-nitrogen bonds using transition-metal catalysis. These reactions are fundamental for building molecular complexity.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with a boronic acid or ester to form a C-C bond. It is a widely used method for synthesizing biaryl compounds. nih.govresearchgate.net Bromo-isoquinolines are effective substrates in Suzuki couplings, reacting with various boronic acids in the presence of a palladium catalyst and a base. rsc.orgnih.govbeilstein-journals.org For example, 1-chloro-7-bromoisoquinoline has been shown to selectively react at the bromine position under specific catalytic conditions. rsc.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to create a new C-C bond, typically with high trans selectivity. wikipedia.orgorganic-chemistry.org This method is effective for the vinylation of aromatic halides. Intramolecular Heck reactions starting from bromo-substituted precursors are also a powerful strategy for constructing complex fused-ring systems. nih.govbeilstein-journals.org

Sonogashira Coupling: This coupling involves a terminal alkyne and the aryl bromide, catalyzed by palladium and a copper(I) co-catalyst, to form an arylethynyl derivative. wikipedia.orgorganic-chemistry.org The reaction is known for its mild conditions and tolerance of various functional groups. nih.govacs.org Bromo-isoquinolines readily participate in Sonogashira couplings to introduce alkynyl moieties. rsc.orgrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl bromide and an amine. organic-chemistry.orgsnnu.edu.cn It is a premier method for synthesizing arylamines from aryl halides that are often unreactive in traditional nucleophilic aromatic substitution. arkat-usa.org Bromo-substituted azaheterocycles, including pyrido[2,3-b]pyrazines which are structurally related to isoquinolines, have been successfully used in Buchwald-Hartwig aminations. researchgate.net

The table below summarizes typical conditions for these cross-coupling reactions based on studies of related bromo-azaheterocycles.

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |

| Suzuki-Miyaura | Aryl/vinyl boronic acid | Pd(OAc)₂, RuPhos | K₂CO₃ | Toluene (B28343)/H₂O | 7-Aryl/vinyl-1-methylisoquinoline |

| Heck | Alkene (e.g., acrylate) | Pd(OAc)₂, PPh₃ | K₂CO₃ | CH₃CN | 7-Vinyl-1-methylisoquinoline derivative |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N / DIPA | THF / DMSO | 7-Alkynyl-1-methylisoquinoline |

| Buchwald-Hartwig | Amine (primary/secondary) | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Toluene | 7-Amino-1-methylisoquinoline derivative |

This table presents generalized conditions. Specific optimizations are typically required for each substrate.

Nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide like this compound is generally difficult due to the electron-rich nature of the aromatic ring. govtpgcdatia.ac.in Such reactions typically require either strong activation by electron-withdrawing groups (like a nitro group) ortho or para to the leaving group, or harsh reaction conditions (high temperatures and pressures). However, some studies on halo-isoquinolines show that direct substitution is possible. For instance, 4-bromo-1-methylisoquinoline has been shown to react with various amines, such as ammonium (B1175870) hydroxide (B78521) and methylamine, to yield the corresponding 4-amino derivatives. nih.govacs.org This suggests that the nitrogen atom in the isoquinoline ring may provide sufficient activation for nucleophilic substitution to occur at certain positions, although palladium-catalyzed cross-coupling reactions remain the more general and efficient method for functionalizing the C7-Br bond. nih.gov

Reactions Involving the Methyl Group at C1 Position

The methyl group at the C1 position of the isoquinoline ring is significantly more reactive than a typical aryl methyl group. The proximity to the ring nitrogen atom increases the acidity of the methyl protons, making them susceptible to deprotonation by a strong base. The resulting carbanion is a potent nucleophile that can react with various electrophiles.

Research has shown that the C1-methyl group exhibits enhanced reactivity compared to a methyl group at the C3 position. core.ac.uk This reactivity allows for a range of transformations:

Condensation Reactions: The active methyl group can participate in condensation reactions with aldehydes (like benzaldehyde) and other carbonyl compounds. core.ac.uk

Alkylation and Acylation: After deprotonation with a strong base like lithium diisopropylamide (LDA), the resulting anion can be alkylated or acylated. For example, 1-lithiomethyl-6,7-dimethoxyisoquinoline reacts with ethyl chloroformate to yield an ester. researchgate.net

Reaction with Nitrilimines: 1-Methylisoquinoline (B155361) derivatives can react with nitrilimines (generated in situ from hydrazonoyl halides) in cycloaddition reactions to form complex heterocyclic systems like triazoloisoquinolines. researchgate.net

Oxidation: The methyl group can be oxidized to a carbonyl group. For instance, treatment with selenium dioxide can convert the C1-methyl group into an aldehyde (formyl group), providing a precursor for further synthetic elaborations. nih.govresearchgate.net

The reactivity of the C1-methyl group provides a synthetic avenue for elaborating the heterocyclic portion of the molecule, complementing the reactions available at the carbocyclic ring and the C7-bromo position.

Functionalization of the Methyl Group (e.g., oxidation, halogenation)

The methyl group at the C-1 position is activated by the adjacent heterocyclic nitrogen atom, making it susceptible to various functionalization reactions. This reactivity is a cornerstone for introducing further complexity and building diverse molecular scaffolds.

Halogenation: The activated methyl group can be halogenated, typically using N-bromosuccinimide (NBS), to yield a bromomethyl derivative. This transformation converts the methyl group into a versatile synthetic handle. For instance, the bromination of 3-phenyl-1-methylisoquinoline derivatives with NBS readily produces the corresponding bromomethyl compounds, which are valuable intermediates for further substitution. nih.gov This reactivity is analogous for this compound, providing a pathway to compounds like 7-bromo-1-(bromomethyl)isoquinoline. The resulting bromomethyl group is a potent alkylating agent, readily participating in nucleophilic substitution reactions.

Oxidation: The methyl group can undergo oxidation to form corresponding aldehydes, carboxylic acids, or other oxidized derivatives. evitachem.com These transformations are crucial for synthesizing isoquinoline-based compounds with different electronic and steric properties, often required for medicinal chemistry applications.

| Reaction Type | Reagent | Product Type | Significance | Reference |

| Halogenation | N-Bromosuccinimide (NBS) | 1-(Bromomethyl)isoquinoline | Creates a reactive site for nucleophilic substitution and alkylation. | nih.gov |

| Oxidation | Various oxidizing agents | 1-Formylisoquinoline, Isoquinoline-1-carboxylic acid | Introduces carbonyl functionality for further derivatization. | evitachem.com |

Condensation and Annulation Reactions

The activated C1-methyl group is sufficiently acidic to act as a nucleophile in condensation and annulation reactions, enabling the construction of complex, fused heterocyclic systems. These reactions are pivotal in synthesizing novel polycyclic aromatic compounds.

A notable example is the catalyst-free annulation of 1-methylisoquinoline with pyrrolylacetylenic ketones. researchgate.net In this process, the methyl group of the isoquinoline attacks the acetylenic ketone, initiating a cascade of reactions that results in the stereoselective formation of (E)-acylethenylpyrrolo[1',2':3,4]imidazo[2,1-a]isoquinolines. This reaction proceeds efficiently in solvents like acetonitrile (B52724) or methanol (B129727) at room temperature, demonstrating the inherent reactivity of the 1-methylisoquinoline system. researchgate.net While this study did not use the 7-bromo substituted variant, the fundamental reactivity of the methyl group is expected to be similar, allowing for the synthesis of corresponding brominated polycyclic structures.

Such annulation strategies are not isolated. The condensation of 1-methylisoquinoline derivatives with various electrophiles, such as dimethylformamide dimethyl acetal, has been explored, although not always successfully, to build larger ring systems. researchgate.net The success of these reactions often depends on the precise conditions and the nature of the electrophile.

| Reactant 1 | Reactant 2 (Electrophile) | Reaction Type | Product | Reference |

| 1-Methylisoquinoline | Pyrrolylacetylenic Ketones | Catalyst-free Annulation | (E)-Acylethenylpyrrolo[1',2':3,4]imidazo[2,1-a]isoquinolines | researchgate.net |

| 1-Methylisoquinoline | α-Bromoketones | Cyclocondensation | Pyrrolo[2,1-a]isoquinolines | researchgate.net |

Reactivity of the Nitrogen Heterocycle

The lone pair of electrons on the nitrogen atom of the isoquinoline ring governs its basicity and nucleophilicity, allowing for reactions that directly modify the heterocyclic core.

N-Alkylation and Quaternization Reactions

The nitrogen atom in this compound can be readily alkylated by reacting it with alkyl halides, forming quaternary isoquinolinium salts. mdpi.com This reaction not only modifies the electronic properties of the ring, making it more electron-deficient, but also introduces a positive charge, which can influence its biological interactions and solubility.

For example, N-alkylation of isoquinoline derivatives with reagents like ethyl bromoacetate (B1195939) or methyl iodide yields the corresponding isoquinolinium bromide or iodide salts. nih.govresearchgate.netmdpi.com These quaternized compounds are themselves useful intermediates. The positive charge on the nitrogen further acidifies the protons on the C1-methyl group, enhancing its reactivity in subsequent base-catalyzed condensation reactions.

| Isoquinoline Substrate | Alkylating Agent | Product Type | Reference |

| 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | Ethyl bromoacetate | Isoquinolinium bromide | researchgate.net |

| 3-Phenyl-1-methylisoquinoline derivatives | Methyl iodide | Quaternary isoquinolinium iodide | nih.gov |

| 1,1′-Biisoquinoline | Various alkyl halides | 1,1′-Biisoquinolinium salts | mdpi.com |

Protonation and Acid-Base Behavior

As a heterocyclic base, this compound readily undergoes protonation in acidic media. The primary site of protonation is the ring nitrogen atom. researchgate.netmasterorganicchemistry.com The basicity of the isoquinoline ring is influenced by the electronic effects of its substituents. Electron-withdrawing groups, such as the bromine atom at C-7, decrease the basicity of the nitrogen atom, resulting in a lower pKa value compared to unsubstituted 1-methylisoquinoline. Conversely, electron-donating groups increase the basicity.

A study on the acid-base interactions of various substituted isoquinolines determined the pKa values and correlated them with Hammett constants. arkat-usa.org This work highlights the predictable influence of substituents on the protonation behavior of the isoquinoline nucleus. The pKa value is a critical parameter that affects the compound's solubility in aqueous media and its ability to interact with biological targets through hydrogen bonding or ionic interactions.

| Substituent at C-7 | pKa | Effect on Basicity | Reference |

| H | ~6.80 | Reference | arkat-usa.org |

| Methyl (-CH3) | ~7.20 | Increases basicity | arkat-usa.org |

| Methoxy (B1213986) (-OCH3) | ~6.90 | Slightly increases basicity | arkat-usa.org |

| Chloro (-Cl) | ~5.80 | Decreases basicity | arkat-usa.org |

| Bromo (-Br) | ~5.60 | Decreases basicity | arkat-usa.org |

Rearrangement Reactions

The rigid isoquinoline scaffold can, under specific conditions, undergo rearrangement reactions, particularly when activated by light.

Photoinduced Rearrangements

Photoinduced reactions provide a powerful method for forming complex molecular architectures that are often inaccessible through thermal reactions. In the context of bromo-isoquinolines, photolysis can induce the homolytic cleavage of the carbon-bromine bond, generating a highly reactive aryl radical. This radical can then participate in intramolecular cyclization or rearrangement reactions.

A relevant study demonstrated that the photolysis of 8-bromo-1,2,3,4-tetrahydro-7-hydroxy-1-(4-hydroxybenzyl)-6-methoxy-2-methylisoquinoline led to an intramolecular cyclization, affording the alkaloid (±)-glaziovine. rsc.org This transformation showcases a photoinduced aryl-aryl coupling, a type of rearrangement where a new ring is formed. While this example involves a tetrahydroisoquinoline derivative, it establishes the principle that the C-Br bond in a bromo-isoquinoline can be photolytically cleaved to initiate synthetically useful rearrangements. rsc.org Such photoinduced radical shifts and cyclizations are a known strategy in organic synthesis. acs.org

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. A combination of spectroscopic, kinetic, and computational methods provides deep insights into the intricate pathways of its transformations.

Spectroscopic Analysis of Reaction Intermediates

Spectroscopic techniques are invaluable for the direct or indirect observation of transient species formed during a reaction. High-resolution mass spectrometry (HRMS) can confirm the molecular weight and isotopic patterns of intermediates, which is particularly useful given the presence of bromine. For instance, in rhodium-catalyzed C-H activation/annulation reactions, ESI-MS analysis has been used to identify key intermediates in the formation of complex isoquinoline derivatives. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is fundamental in elucidating the structure of both stable products and, in some cases, observable intermediates. rsc.org Changes in chemical shifts can indicate the formation of new bonds and alterations in the electronic environment of the molecule. For example, in the synthesis of isoquinoline-1,3,4-triones, mechanistic studies involving labeled water (H₂O¹⁸) and ESI-MS were used to trace the origin of oxygen atoms in the final product, confirming the involvement of water in the reaction mechanism. mdpi.com

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on reaction rates, which helps in determining the rate-limiting step and understanding the factors that influence the reaction's speed. Techniques like in situ IR spectroscopy can be employed to monitor the concentration of reactants and products over time, allowing for the determination of rate constants. For example, kinetic studies on related brominated isoquinoline analogs have shown higher reactivity compared to their non-brominated counterparts.

In the context of palladium-catalyzed reactions, kinetic studies have been instrumental in understanding the reaction progress. By monitoring the consumption of starting materials and the formation of intermediates and products over time, researchers can elucidate the sequence of events in the catalytic cycle. acs.org For instance, in the synthesis of axially chiral 3,4-disubstituted isoquinolines, kinetic studies revealed the rapid formation of a 2-(tert-butyl)isoquinolin-2-ium intermediate, which then slowly converted to the final product. acs.org

Deuterium (B1214612) Labeling Experiments

Deuterium labeling is a powerful tool for tracing the path of hydrogen atoms throughout a reaction mechanism. By replacing specific hydrogen atoms with deuterium, it is possible to determine which C-H bonds are broken and formed during a transformation. google.com This technique has been used to probe the mechanism of rhodium-catalyzed C-H activation reactions, providing evidence for the involvement of specific intermediates. whiterose.ac.uk

For instance, in studies of photoinduced radical reactions, deuterium labeling has been crucial in elucidating the reaction mechanism by tracking the movement of hydrogen atoms. acs.org In the context of this compound, deuterium labeling could be used to investigate the mechanism of rearrangements or substitution reactions by selectively labeling the methyl group or positions on the aromatic ring. This can help differentiate between proposed mechanistic pathways. google.comresearchgate.net

Computational Chemistry for Reaction Pathway Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful approach to complement experimental findings by modeling reaction pathways and predicting the energies of transition states and intermediates. whiterose.ac.uk These calculations can provide a detailed, atomistic view of the reaction mechanism that is often difficult to obtain through experimental methods alone.

For example, DFT calculations can be used to predict the activation barriers for different reaction pathways, helping to explain the observed regioselectivity in reactions such as bromination. Computational studies can also model the electronic effects of substituents on the reactivity of the isoquinoline ring, providing insights into how the bromo and methyl groups influence the outcome of cross-coupling reactions. In the study of rhodium-catalyzed C-H activation, computational modeling has been used to support the proposed seven-membered rhodacycle intermediate. whiterose.ac.uk

Medicinal Chemistry and Pharmacological Relevance of 7 Bromo 1 Methylisoquinoline Derivatives

Structure-Activity Relationship (SAR) Studies of 7-Bromo-1-methylisoquinoline Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For this compound analogs, SAR studies have focused on understanding the roles of the bromine atom, the methyl group, and other substituents in modulating their interactions with biological targets.

The biological activity of isoquinoline (B145761) derivatives is highly dependent on the nature and position of substituents on the isoquinoline core. nih.gov Research has shown that modifications to the isoquinoline scaffold can significantly alter the pharmacological profile of the resulting compounds. For instance, the introduction of different functional groups at various positions can influence properties such as receptor binding affinity, selectivity, and efficacy.

In a series of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles, the inhibitory effect on myosin light chain kinase (MLCK) and epidermal growth factor receptor (EGFR) kinase was found to be dependent on the substituents at the 7-position of the isoquinoline scaffold. nih.gov Similarly, studies on isoquinoline and quinazoline (B50416) urea (B33335) analogues as antagonists for the human adenosine (B11128) A3 receptor revealed that substitution on the phenyl ring attached to the urea moiety significantly impacted receptor affinity. nih.gov Specifically, electron-donating groups at the 2-position of the phenyl ring increased affinity, while substitution at the 3- or 4-position decreased it. nih.gov

Furthermore, the synthesis of various 4-amino-substituted isoquinoline-1-carboxaldehyde thiosemicarbazones, starting from 4-bromo-1-methylisoquinoline (B35474), has been explored to evaluate their antineoplastic activity. researchgate.netresearchgate.net This highlights the importance of the substitution pattern in designing compounds with specific therapeutic applications.

The bromine atom at the 7-position of the isoquinoline ring plays a crucial role in determining the compound's physicochemical properties and biological interactions. Due to its electron-withdrawing nature and size, the bromine atom can influence the molecule's reactivity, lipophilicity, and ability to form halogen bonds with biological targets.

The presence of a bromine atom can enhance the electrophilicity of the isoquinoline ring, making it more susceptible to nucleophilic substitution reactions, a key step in the synthesis of diverse derivatives. In some cases, brominated derivatives exhibit higher melting points compared to their chloro or methoxy (B1213986) analogs due to stronger intermolecular interactions.

From a pharmacological standpoint, the bromine atom can contribute to enhanced biological activity. For example, in a series of phenylaminoisoquinolinequinones, the introduction of a bromine atom at the 6-position of 7-aminoisoquinoline-5,8-quinone significantly increased its cytotoxic activity against various cancer cell lines. nih.gov Bromine-containing compounds have also demonstrated potent cytotoxic effects against breast and colon cancer cells by inducing mitochondrial apoptosis. researchgate.net The presence of bromine can also influence the compound's metabolic stability and pharmacokinetic profile.

The methyl group at the 1-position of the isoquinoline core also has a significant impact on the pharmacological properties of its derivatives. This group can affect the molecule's conformation, steric interactions with receptor binding sites, and lipophilicity.

In the context of opioid receptor modulation, N-methyl analogues in various opioid series, including isoquinolines, are typically pure agonists. acs.org However, replacing the N-methyl group with larger substituents often introduces antagonist properties. acs.org Studies on 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which share structural similarities with certain isoquinoline pharmacophores, have shown that the methyl groups contribute to the antagonist properties of the compounds. acs.org

Potential Pharmacological Activities of this compound Derivatives

Derivatives of this compound have been investigated for a range of potential pharmacological applications, primarily in the areas of antimicrobial and anticancer therapies. The unique structural features of this scaffold provide a foundation for the development of potent and selective therapeutic agents.

Isoquinoline derivatives have been a subject of interest for their potential antimicrobial effects. Preliminary studies on compounds structurally related to this compound suggest they may possess activity against various pathogens. evitachem.com For instance, some isoquinoline derivatives have shown promising antibacterial and antifungal activity. researchgate.net

The antimicrobial activity is often dependent on the specific substitution pattern on the isoquinoline ring. researchgate.net For example, 3-phenyl substituted 6,7-dimethoxyisoquinoline (B95607) derivatives have been investigated as FtsZ-targeting antibacterial agents, with quaternary isoquinolinium derivatives showing enhanced activity compared to their non-quaternary precursors. nih.gov

Table 1: Antimicrobial Activity of Selected Isoquinoline Derivatives

| Compound Type | Target | Activity |

|---|---|---|

| Pyrazolo-acridine derivatives | Bacteria and Fungi | Good antibacterial and antifungal activity. researchgate.net |

| 3-Phenylisoquinolinium derivatives | S. aureus and E. faecalis | Enhanced antibacterial activity. nih.gov |

| Hypeontine | Pseudomonas aeruginosa | Inhibitory effect (MIC of 64.0 μg/mL). rsc.org |

A significant area of research for this compound derivatives is their potential as anticancer agents. Various studies have demonstrated the cytotoxic effects of isoquinoline derivatives against a range of cancer cell lines. ontosight.ai

The synthesis of isoquinoline-1-carboxaldehyde thiosemicarbazones from 4-bromo-1-methylisoquinoline has been a strategy to develop compounds with antineoplastic activity. researchgate.netresearchgate.net In one study, certain isoquinoline derivatives demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against breast (MCF-7) and gastric (HGC-27) cancer cell lines. Additionally, 4-bromo-1-chloro-7-methylisoquinoline (B1449134) has been shown to inhibit the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 10 µM.

The mechanism of antitumor activity often involves the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation. smolecule.com For example, 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles have been identified as inhibitors of myosin light chain kinase (MLCK) and epidermal growth factor receptor (EGFR), both of which are implicated in tumor growth. nih.gov Furthermore, certain isoquinoline-based oxadiazole derivatives have shown potent inhibitory potential against thymidine (B127349) phosphorylase, an enzyme involved in cancer metastasis. bohrium.com

Table 2: Cytotoxic Activity of Selected Isoquinoline Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| 3-Bromo-1-methylisoquinoline derivative | MCF-7 (breast) | 16.1 | Anti-breast cancer activity. |

| 3-Bromo-1-methylisoquinoline derivative | HGC-27 (gastric) | - | Cytotoxic effects. |

| 4-Bromo-1-chloro-7-methylisoquinoline | MCF-7 (breast) | ~10 | Inhibited growth. |

| 7-Amino-6-bromoisoquinoline-5,8-quinone | Various cancer cell lines | 0.21 - 0.49 | Promising antitumor activity. nih.gov |

| 3,4-2H-tomentelline C | HepG2 | 7.42 | Strong cytotoxicity. rsc.org |

Neuroprotective and Central Nervous System Activities

Derivatives of isoquinoline are recognized for their potential in addressing central nervous system (CNS) disorders, including neurodegenerative diseases. rsc.org Research into brominated tetrahydroisoquinoline derivatives, which are structurally related to this compound, has uncovered promising neuroprotective effects.

Tetrahydroisoquinoline derivatives have been investigated for their ability to protect neuronal cells from damage. Specifically, compounds like Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate (MBTHIQ) have demonstrated potential in shielding neurons from oxidative stress-induced damage, a key factor in conditions such as Parkinson's and Alzheimer's disease. Similarly, 7-Bromo-1,2,3,4-tetrahydroisoquinoline (7-Br-THIQ) has been examined for its neuroprotective capabilities, with studies suggesting it may modulate neurotransmitter systems. The non-brominated analog, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is noted for its neuroprotective properties, which include scavenging free radicals and antagonizing NMDA receptors to reduce glutamate-induced excitotoxicity.

Furthermore, certain isoquinoline derivatives have been identified as inhibitors of the (PKR)-like endoplasmic reticulum kinase (PERK). google.com Inhibition of this kinase is considered a therapeutic strategy for a range of neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, spinal cord injury, and Huntington's disease. google.com

Anti-inflammatory and Analgesic Properties

The isoquinoline framework is a common feature in compounds exhibiting anti-inflammatory and analgesic activities. nih.govresearchgate.net While direct studies on this compound are limited in this context, research on related structures provides strong indications of their potential.

For instance, certain bicyclic isoquinoline adducts have demonstrated in vitro anti-inflammatory effects by inhibiting tumor necrosis factor-alpha (TNF-α). nih.gov Other isoquinoline derivatives are also known for their anti-inflammatory properties, although specific efficacy data for many compounds is still emerging. The analgesic properties of isoquinoline derivatives have also been noted, with some extensively substituted 1-arylalkyltetrahydroisoquinolines showing activity. gla.ac.uk

Antioxidant Activity

Oxidative stress is a key pathological factor in numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest. Isoquinoline derivatives have been reported to possess antioxidant activity. nih.gov Research has specifically highlighted that Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate (MBTHIQ) shows potential in protecting neuronal cells from damage induced by oxidative stress. This suggests that the brominated isoquinoline core may contribute to the antioxidant capacity of its derivatives.

Cardiovascular Activities

The therapeutic potential of isoquinoline derivatives extends to cardiovascular diseases. rsc.orggoogle.com A patent for substituted isoquinoline derivatives describes their use in treating diseases associated with activated unfolded protein response pathways, which include myocardial infarction and cardiovascular disease. google.com Another patent specifically covers 5-benzylisoquinoline derivatives for the treatment of pathologies arising from the activation of the RhoA/ROCK pathway, which is implicated in cardiovascular conditions. google.com These findings underscore the potential for developing isoquinoline-based compounds, including those derived from the this compound scaffold, for cardioprotective applications.

Antidiabetic and Metabolic Effects

Isoquinoline derivatives have emerged as promising candidates for the management of diabetes and metabolic disorders. rsc.org Berberine, a well-known isoquinoline alkaloid, exerts anti-diabetic effects, partly through the activation of the AMP-activated protein kinase (AMPK) pathway, a master regulator of metabolism. researchgate.netscribd.com

More specifically, derivatives of brominated isoquinolines have been explored for their metabolic effects. Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate (MBTHIQ) has been investigated as a potential partial agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose metabolism and insulin (B600854) sensitivity. Additionally, certain aminothiazole-based isoquinoline derivatives have shown inhibitory activity against pancreatic α-amylase, an enzyme involved in carbohydrate digestion. nih.gov A patent for isoquinoline-based PERK inhibitors also lists diabetes and metabolic syndrome among the target indications. google.com

Molecular Mechanisms of Action

The diverse pharmacological effects of this compound derivatives are rooted in their interactions with specific biological molecules. The bromine atom and methyl group on the isoquinoline core are crucial in defining the binding affinity and specificity of these compounds for their molecular targets.

Identification of Specific Molecular Targets (e.g., enzymes, receptors)

Research has identified several specific molecular targets for various brominated isoquinoline derivatives and related compounds. These interactions modulate cellular pathways, leading to the observed biological effects.

Key molecular targets identified for isoquinoline derivatives include:

Enzymes: Derivatives have been shown to inhibit several key enzymes. 7-Bromo-1,2,3,4-tetrahydroisoquinoline is believed to inhibit acetylcholinesterase, which would increase acetylcholine (B1216132) levels in the brain. 8-Bromo-1-methoxy-7-methylisoquinoline (B11757134) acts as an allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3), an enzyme involved in gene expression and cell signaling. smolecule.com Other isoquinoline derivatives have been found to inhibit thymidine phosphorylase and pancreatic α-amylase. nih.govbohrium.com A significant target is the (PKR)-like endoplasmic reticulum kinase (PERK), which is inhibited by certain substituted isoquinoline derivatives. google.com

Receptors: The ability of these compounds to modulate receptor activity is another key mechanism. Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate has been studied as a partial agonist of the nuclear receptor PPARγ. Meanwhile, the related compound 1-Methyl-THIQ acts as an antagonist at NMDA receptors.

The table below summarizes the identified molecular targets for various derivatives related to this compound.

| Derivative Family/Compound | Molecular Target | Mechanism of Action | Associated Activity |

| 7-Bromo-1,2,3,4-tetrahydroisoquinoline (7-Br-THIQ) | Acetylcholinesterase | Inhibition | Neuroprotection |

| 8-Bromo-1-methoxy-7-methylisoquinoline | Protein Arginine Methyltransferase 3 (PRMT3) | Allosteric Inhibition | Potential Anticancer smolecule.com |

| Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate (MBTHIQ) | Peroxisome Proliferator-Activated Receptor gamma (PPARγ) | Partial Agonism | Antidiabetic |

| Substituted Isoquinoline Derivatives | (PKR)-like endoplasmic reticulum kinase (PERK) | Inhibition | Neuroprotection, Cardiovascular, Antidiabetic google.com |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | NMDA Receptors | Antagonism | Neuroprotection |

| Aminothiazole-based Isoquinoline Derivatives | Pancreatic α-amylase | Inhibition | Antihyperglycemic nih.gov |

| Isoquinoline-oxadiazole Derivatives | Thymidine Phosphorylase | Inhibition | Anticancer bohrium.com |

Protein Binding Studies

The interaction of this compound derivatives with proteins is a critical area of investigation to understand their mechanism of action. Studies have focused on how these compounds and their close structural analogs bind to specific protein targets, often acting as inhibitors.

One notable example involves a related compound, 8-bromo-1-methoxy-7-methylisoquinoline, which has been identified as an allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3). smolecule.com PRMT3 is an enzyme involved in cellular processes like gene expression and cell signaling, and its dysregulation is implicated in diseases such as cancer. smolecule.com The ability of a bromo-methylisoquinoline derivative to act as an allosteric inhibitor indicates that it binds to a site on the protein distinct from the active site, inducing a conformational change that modulates the enzyme's activity. smolecule.com

Furthermore, broader studies on isoquinoline derivatives have shown that the core structure can be adapted to target bacterial proteins. For instance, derivatives of 3-phenylisoquinoline (B1583570) have been investigated as inhibitors of the FtsZ protein, which is essential for bacterial cell division. nih.gov This highlights the versatility of the isoquinoline scaffold in designing protein-specific binding agents.

Enzyme Inhibition Kinetics

Following the identification of protein binding, understanding the kinetics of enzyme inhibition is crucial for drug development. This involves characterizing the mode and potency of the inhibition.

For the bromo-methylisoquinoline class, the investigation of 8-bromo-1-methoxy-7-methylisoquinoline as a PRMT3 inhibitor provides a key example. smolecule.com Such studies are essential to quantify the inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Ki). This data allows for the comparison of different derivatives and guides further structural modifications to enhance potency.

In a related context, derivatives of 1-formylisoquinoline have been developed as thiosemicarbazones, which are potent inhibitors of ribonucleotide reductase. acs.org This enzyme is critical for DNA synthesis, and its inhibition can block cell proliferation, a key strategy in cancer therapy. acs.org These studies underscore the potential of the substituted isoquinoline framework to generate effective enzyme inhibitors.

Nucleic Acid-Binding Aspects

Based on currently available scientific literature, there is no specific information regarding the nucleic acid-binding properties of this compound or its direct derivatives.

Preclinical Development and Lead Optimization

The preclinical development phase for this compound derivatives involves rigorous testing to establish their therapeutic potential and refine their chemical structures for improved performance.

In Vitro Efficacy Studies

In vitro studies are fundamental to determining the biological efficacy of new chemical entities. For derivatives of the bromo-methylisoquinoline scaffold, these studies have primarily focused on antimicrobial and anticancer activities.

For example, a series of tricyclic isoquinoline derivatives demonstrated antibacterial properties against several Gram-positive pathogens. mdpi.com While not direct derivatives of this compound, the study showcases the potential of the modified isoquinoline core. Another closely related compound, 4-bromo-1-chloro-7-methylisoquinoline, has been noted for its potential antimicrobial and anticancer activities, serving as a building block for more complex derivatives.

Research on 3-phenylisoquinolinium derivatives has provided specific data on their antibacterial potency against strains of Staphylococcus aureus and Enterococcus faecalis. nih.gov The efficacy was found to be dependent on the lipophilicity of the substituents, demonstrating a clear structure-activity relationship. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Isoquinoline Derivatives

| Compound Type | Target Organism | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Tricyclic Isoquinoline Derivative (8d) | Staphylococcus aureus | 16 µg/mL | mdpi.com |

| Tricyclic Isoquinoline Derivative (8f) | Staphylococcus aureus | 32 µg/mL | mdpi.com |

| Tricyclic Isoquinoline Derivative (8f) | Streptococcus pneumoniae | 32 µg/mL | mdpi.com |

| Tricyclic Isoquinoline Derivative (8d) | Enterococcus faecium | 128 µg/mL | mdpi.com |

| Tricyclic Isoquinoline Derivative (8f) | Enterococcus faecium | 64 µg/mL | mdpi.com |

In Vivo Biological Activity Assessment (e.g., zebrafish models)

There is currently no publicly available research data on the in vivo biological activity assessment of this compound or its derivatives using zebrafish models.

Optimization of Pharmacological Properties (e.g., target affinity, selectivity)

Lead optimization is a critical step in medicinal chemistry where a compound's structure is systematically modified to enhance its pharmacological properties. For isoquinoline derivatives, this process involves fine-tuning target affinity, selectivity, and pharmacokinetic parameters.

Studies on isoquinoline derivatives for neuroendocrine prostate cancer have demonstrated the importance of specific substitutions for biological activity. nih.gov For instance, the presence and position of a hydroxyl group on the phenyl ring of certain derivatives were found to be crucial for their inhibitory effects. nih.gov The removal or relocation of this functional group led to a significant decrease in activity, providing clear guidance for structural optimization. nih.gov

Furthermore, research into the structural requirements for the antineoplastic activity of 1-formylisoquinoline thiosemicarbazones showed that substitutions at the 4-position of the isoquinoline ring could modulate therapeutic potency. acs.org The process of synthesizing and testing these analogs helps to build a comprehensive structure-activity relationship (SAR) profile, which is essential for designing compounds with superior efficacy and selectivity. The electronic effects of different substituents on the isoquinoline ring are also known to influence the compound's basicity (pKa), a property that can significantly impact its absorption, distribution, and target engagement. researchgate.net

Computational Drug Design and Molecular Docking Studies

Computational drug design and molecular docking have become indispensable tools in modern medicinal chemistry for identifying and optimizing lead compounds. These in silico methods allow researchers to predict the interaction between a small molecule (ligand), such as a derivative of this compound, and a macromolecular target, typically a protein or enzyme. This process helps in understanding the structural basis of inhibitory activity and guiding the synthesis of more potent and selective analogues.

For the isoquinoline scaffold, which is a core component of many bioactive compounds, molecular docking studies have been instrumental. Researchers have utilized these techniques to explore the binding modes of isoquinoline-based compounds with various therapeutic targets. For instance, studies on isoquinoline-bearing oxadiazole analogs as inhibitors of thymidine phosphorylase (TP), an enzyme implicated in cancer progression, have demonstrated the power of this approach. bohrium.com Docking simulations for these analogs revealed key binding interactions within the active site of the TP enzyme, correlating well with their experimentally determined inhibitory activities. bohrium.com

While specific, publicly available docking studies centered exclusively on this compound are not extensively documented, the principles are directly applicable. A hypothetical docking study of a this compound derivative would involve:

Target Identification: Selecting a relevant biological target, such as a kinase, a DNA-modifying enzyme, or a receptor implicated in a particular disease.

Model Generation: Creating a 3D model of the this compound derivative.

Docking Simulation: Using software to place the ligand into the binding site of the target protein in various possible conformations and orientations.

Scoring and Analysis: Calculating the binding energy for each pose to predict the most stable complex. The lower the binding energy, the more favorable the interaction. Analysis of the best poses reveals specific interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds, which contribute to binding affinity.

The bromine atom at the 7-position is of particular interest in computational studies as it can participate in halogen bonding, a type of non-covalent interaction that can significantly enhance binding affinity and selectivity. The methyl group at the 1-position influences the compound's steric profile and can engage in hydrophobic interactions within the target's binding pocket.

The table below illustrates the type of data generated from molecular docking studies on a series of isoquinoline-based inhibitors, showing how different substitutions affect binding affinity to a target enzyme.

Table 1: Representative Molecular Docking Data for Isoquinoline-Based Inhibitors against Thymidine Phosphorylase

| Compound ID | Substitution on Phenyl Ring | IC₅₀ (μM)¹ | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Analog 1 | 4-OH | 1.10 ± 0.05 | -8.5 | His-120, Ser-215 |

| Analog 2 | 2,4-diCl | 2.30 ± 0.10 | -8.2 | Phe-160, Lys-170 |

| Analog 3 | 3-NO₂ | 5.60 ± 0.20 | -7.8 | Arg-115, Met-218 |

| Analog 4 | H (unsubstituted) | 15.40 ± 0.80 | -7.1 | His-120, Phe-160 |

| Standard | 7-Deazaxanthine | 38.68 ± 1.12 | -6.5 | Ser-215, Lys-170 |

¹Data sourced from studies on isoquinoline-bearing oxadiazole analogs. bohrium.com

Such computational insights are crucial for structure-activity relationship (SAR) studies, enabling medicinal chemists to rationally design the next generation of derivatives with improved pharmacological profiles.

Biomimetic Synthesis and Natural Product Inspiration

Nature is a master chemist, and a vast number of pharmaceuticals have been derived from or inspired by natural products. The isoquinoline core is a privileged scaffold found in over 2,500 known alkaloids, many of which exhibit significant biological activities. rsc.org These naturally occurring compounds, such as morphine, berberine, and papaverine, provide a rich source of inspiration for the design and synthesis of novel therapeutic agents. rsc.org

The study of how these complex molecules are assembled in plants—their biosynthesis—offers valuable lessons for synthetic chemists. A key biosynthetic reaction for many isoquinoline alkaloids is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. clockss.org This reaction often proceeds under mild, physiological conditions, a principle that chemists aim to replicate in the laboratory. By understanding these natural synthetic pathways, researchers can devise more efficient and environmentally friendly methods for producing complex molecules.

The structural diversity of natural isoquinoline alkaloids demonstrates how small modifications to the basic scaffold can lead to a wide array of biological functions, from antitumor to antimicrobial activities. rsc.org This natural library serves as a blueprint for medicinal chemists, suggesting that derivatives of synthetic scaffolds like this compound could also yield a diverse range of bioactive compounds through systematic structural modification.

Biomimetic synthesis seeks to mimic nature's synthetic strategies in a laboratory setting. These approaches often feature high efficiency, selectivity, and mild reaction conditions, making them attractive for green chemistry and pharmaceutical manufacturing. For the synthesis of isoquinoline derivatives, biomimetic strategies often leverage key reactions observed in alkaloid biosynthesis.

One prominent example is the application of the Pictet-Spengler condensation under biomimetic conditions. Researchers have successfully synthesized tetrahydroisoquinoline alkaloids in a one-pot reaction using a phosphate (B84403) buffer, which mimics the cellular environment. rsc.org This method avoids harsh reagents and high temperatures, typical of many traditional synthetic routes. Such a strategy could be adapted for the synthesis of precursors to this compound derivatives.

Another biomimetic approach involves enzyme-catalyzed reactions. The use of enzymes or whole-cell cultures from plants can achieve remarkable stereoselectivity in the synthesis of chiral isoquinolines, a feat that is often challenging to accomplish with conventional chemical methods. uni-muenchen.de While direct enzymatic synthesis of a halogenated compound like this compound may be complex, the principles of enzymatic catalysis can guide the development of new chiral catalysts that mimic enzyme active sites to produce enantiomerically pure derivatives. These strategies, inspired by nature's own synthetic machinery, provide powerful tools for creating novel and complex isoquinoline-based molecules for medicinal applications. scilit.com

Advanced Applications in Materials Science

Isoquinoline-Based Polymers and Copolymers

Polymers incorporating the isoquinoline (B145761) moiety are explored for their potential in electronic and optical devices. amerigoscientific.com The nitrogen atom in the isoquinoline ring can influence the polymer's electron affinity and charge transport properties, which are crucial for these applications.

Conductive MaterialsIntrinsically conducting polymers (ICPs) are organic materials with electrical properties similar to metals, stemming from their conjugated π-electron systems.nih.govresearchgate.netThe inclusion of aromatic heterocycles like isoquinoline into a polymer backbone is a strategy used to modify these properties.amerigoscientific.comWhile polymers such as polyaniline, polypyrrole, and polythiophene are widely studied, research into isoquinoline-based conductive polymers is an area of ongoing interest.mdpi.comoaepublish.comresearchgate.net

However, specific research detailing the synthesis of a conductive polymer using 7-Bromo-1-methylisoquinoline as a monomer and reporting its conductivity values could not be located. The properties of such a polymer would depend on the polymerization method and the resulting molecular weight and structure.

Table 5.1: Representative Conductivity of Common Conducting Polymers This table provides context for the conductivity values of established conducting polymers. No specific data for a this compound-based polymer is available.

| Polymer | Conductivity (S/cm) | State |

|---|---|---|

| Polyacetylene | > 103 | Doped |

| Polypyrrole | 102 - 103 | Doped |

| Polythiophene | 102 - 103 | Doped |

| Polyaniline (Emeraldine Salt) | 1 - 102 | Doped |

Data sourced from general knowledge on conducting polymers. nih.govresearchgate.netnobelprize.org

Optical MaterialsThe incorporation of isoquinoline units into copolymers, such as those with fluorene, has been shown to produce materials with specific photophysical properties.researchgate.netThese donor-acceptor copolymers are investigated for their potential use in polymer light-emitting diodes (PLEDs) and organic photovoltaics.researchgate.netnih.govThe optical band gap, which determines the wavelengths of light a material absorbs and emits, is a critical parameter. For copolymers containing quinoline (B57606) (an isomer of isoquinoline), optical band gaps have been reported in the range of 2.35–2.64 eV.researchgate.net

No specific studies measuring the optical properties, such as the absorption/emission spectra or the optical band gap, of a polymer derived specifically from this compound were found.

Table 5.2: Example Optical Band Gaps of Donor-Acceptor Copolymers This table is for illustrative purposes, showing typical values for related polymer systems. No specific data for a this compound-based polymer is available.

| Polymer System | Optical Band Gap (eV) | Potential Application |

|---|---|---|

| Carbazole−Quinoline Copolymers | 2.35 - 2.64 | PLEDs |

| Benzodithiophene-Thieno[3,4-b]thiophene Copolymers | 1.58 - 1.63 | Polymer Solar Cells |

| Fluorene-based Copolymers | 1.86 - 1.90 | Polymer Solar Cells |

Data reflects general findings for related polymer classes. researchgate.netmdpi.com

Sensor DevelopmentThe isoquinoline scaffold is a component in some fluorescent chemosensors.nih.govacs.orgThese sensors operate by binding to a target analyte (like a metal ion), which causes a detectable change in their fluorescence. For example, ligands containing isoquinoline groups have been synthesized to act as fluorescent sensors for zinc ions.nih.govacs.orgThe design of these molecules allows for high sensitivity and selectivity. Other isoquinoline derivatives have been investigated as colorimetric sensors for mercury ions.researchgate.net

A search for sensor applications specifically employing this compound as the active sensing component did not yield any detailed research findings.

Ligands in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands). wikipedia.orgnih.govengineering.org.cn The choice of metal and ligand is critical as it dictates the resulting structure, pore size, and chemical functionality of the MOF. researchgate.netcsulb.edu Isoquinoline-containing molecules can be used as ligands in MOF synthesis. researchgate.net

Tailored Pore Sizes and FunctionalitiesThe ability to design MOFs with specific pore sizes and chemical environments is a key advantage of this class of materials.rsc.orgacs.orgBy choosing ligands of different lengths and functionalities, researchers can create frameworks tailored for specific tasks.csulb.eduFor example, an ultramicroporous MOF synthesized with a quinoline-based ligand resulted in a pore size of approximately 3.3 Å, making it suitable for certain gas separations.researchgate.netThe bromine atom and methyl group on this compound could, in principle, be used to functionalize the pore environment of a MOF, influencing its interactions with guest molecules.